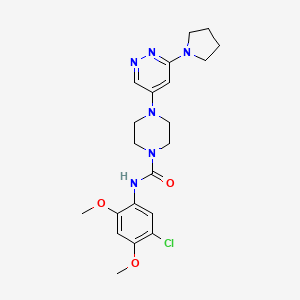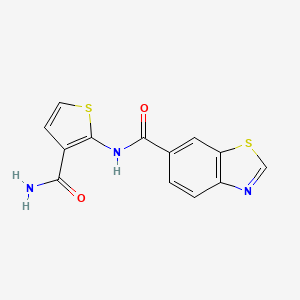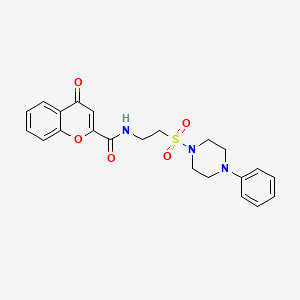
N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H27ClN6O3 and its molecular weight is 446.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Binding Studies
- Cannabinoid Receptor Antagonism : A study on a structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, explored its potent and selective antagonism for the CB1 cannabinoid receptor. This research involved conformational and molecular interaction studies, suggesting the dominant role of specific molecular moieties in receptor binding and antagonist activity (Shim et al., 2002).
Synthesis and Drug Development
Antitubercular and Antibacterial Activities : Novel carboxamide derivatives, including compounds structurally related to N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide, were synthesized and evaluated for their antitubercular and antibacterial activities. This research highlights the potential of such compounds in the development of new therapeutic agents (Bodige et al., 2020).
Antidepressant and Nootropic Agents : Another study focused on the synthesis and pharmacological evaluation of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related compounds, showing promise as potential antidepressant and nootropic agents. This underscores the broader implications of such chemical structures in central nervous system (CNS) drug discovery (Thomas et al., 2016).
Material Science and Chemical Synthesis
Polyamide Synthesis : The synthesis and characterization of new polyamides based on pyridine derivatives, similar to the one , were investigated. Such research has implications in material science, particularly in the development of polymers with specific properties (Faghihi & Mozaffari, 2008).
Anticancer and Antibacterial Evaluation : A study on 2-chloro-3-hetarylquinolines, structurally related to the compound of interest, demonstrated significant antibacterial and anticancer activities. Such research is crucial in the exploration of new therapeutic agents for treating various diseases (Bondock & Gieman, 2015).
Antidiabetic Drug Development : The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines as anti-diabetic drugs were investigated. This study is a testament to the potential of such compounds in the treatment of diabetes and related metabolic disorders (Bindu et al., 2019).
Eigenschaften
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O3/c1-30-18-13-19(31-2)17(12-16(18)22)24-21(29)28-9-7-26(8-10-28)15-11-20(25-23-14-15)27-5-3-4-6-27/h11-14H,3-10H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDVCHKRNQQCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2729940.png)



![[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate](/img/structure/B2729948.png)

![5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2729951.png)

![4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid](/img/structure/B2729955.png)
![6-Propyl-5-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2729957.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2729958.png)

![ethyl 4-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2729962.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2729963.png)